molecular formula C30H48O3 B10841482 2alpha-Hydroxyurs-12-en-28-oic acid

2alpha-Hydroxyurs-12-en-28-oic acid

Cat. No.: B10841482
M. Wt: 456.7 g/mol
InChI Key: DDHYEJNMSYDDTH-ZWHPGZRZSA-N
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Description

2alpha-Hydroxyurs-12-en-28-oic acid is a pentacyclic triterpenoid compound. It is structurally related to ursolic acid, which is found in the epicuticular waxes of apples and other fruits, as well as in herbs and spices like rosemary and thyme . This compound has garnered interest due to its potential biochemical effects and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2alpha-Hydroxyurs-12-en-28-oic acid typically involves the hydroxylation of ursolic acid. The process can be carried out using specific reagents and catalysts under controlled conditions. For instance, the hydroxylation can be achieved using oxidizing agents like osmium tetroxide (OsO4) in the presence of co-oxidants .

Industrial Production Methods

Industrial production of this compound may involve the extraction of ursolic acid from natural sources followed by chemical modification. The extraction process often utilizes solvents like methanol or ethanol to isolate ursolic acid from plant materials. Subsequent chemical reactions are then employed to introduce the hydroxyl group at the 2alpha position .

Chemical Reactions Analysis

Types of Reactions

2alpha-Hydroxyurs-12-en-28-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Osmium tetroxide (OsO4), potassium permanganate (KMnO4).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2alpha-Hydroxyurs-12-en-28-oic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2alpha-Hydroxyurs-12-en-28-oic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activation of the STAT3 pathway, which is involved in cell proliferation and survival. Additionally, it may modulate the expression of genes related to inflammation and apoptosis .

Comparison with Similar Compounds

2alpha-Hydroxyurs-12-en-28-oic acid is similar to other pentacyclic triterpenoids such as:

The uniqueness of this compound lies in its specific hydroxylation pattern, which may confer distinct biological activities and therapeutic potential .

Properties

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,8aS,11S,12aS,14bS)-11-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

InChI

InChI=1S/C30H48O3/c1-18-10-13-30(25(32)33)15-14-28(6)21(24(30)19(18)2)8-9-23-27(5)17-20(31)16-26(3,4)22(27)11-12-29(23,28)7/h8,18-20,22-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,19+,20+,22+,23-,24+,27+,28-,29-,30+/m1/s1

InChI Key

DDHYEJNMSYDDTH-ZWHPGZRZSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H](CC5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(CC5(C)C)O)C)C)C2C1C)C)C(=O)O

Origin of Product

United States

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